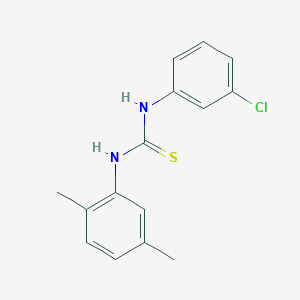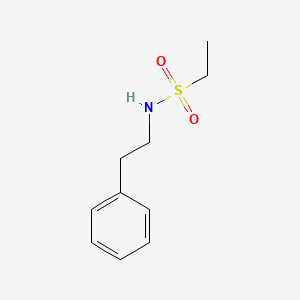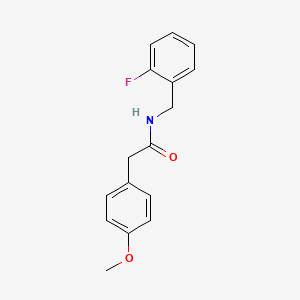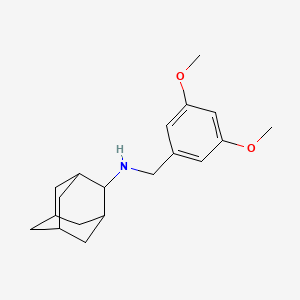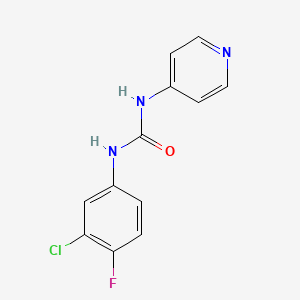
N-(3-chloro-4-fluorophenyl)-N'-4-pyridinylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-N'-4-pyridinylurea (CFPU) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CFPU is a small molecule inhibitor that has been found to be effective in inhibiting several enzymes and proteins in biological systems.
Mecanismo De Acción
N-(3-chloro-4-fluorophenyl)-N'-4-pyridinylurea inhibits enzymes and proteins by binding to their active sites, preventing them from carrying out their functions. This compound has been found to be a competitive inhibitor of CDK4, binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates and inhibits cell cycle progression, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including inhibiting cancer cell growth, inducing apoptosis, and reducing tumor size. This compound has also been found to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth. This compound has been found to have minimal toxicity in normal cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-N'-4-pyridinylurea has several advantages for lab experiments, including its high purity level and ease of synthesis. This compound has also been found to be stable under various conditions, making it suitable for long-term storage. However, this compound has limitations, including its low solubility in water, which can make it challenging to use in some experiments.
Direcciones Futuras
N-(3-chloro-4-fluorophenyl)-N'-4-pyridinylurea has several potential future directions, including its use in drug discovery and cancer therapy. This compound can be used as a lead compound for the development of new drugs that target CDK4 and other enzymes. This compound can also be used in combination with other drugs to enhance their efficacy in cancer therapy. Additionally, this compound can be modified to improve its solubility and bioavailability, making it more suitable for use in clinical settings.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been found to be effective in inhibiting several enzymes and proteins, making it a potential candidate for drug discovery and cancer therapy. This compound has several advantages for lab experiments, including its high purity level and ease of synthesis. This compound has several potential future directions, making it an exciting area of research in the scientific community.
Métodos De Síntesis
N-(3-chloro-4-fluorophenyl)-N'-4-pyridinylurea can be synthesized using various methods, including the reaction of 3-chloro-4-fluoroaniline and 4-pyridinecarboxylic acid followed by the addition of isocyanate. The reaction yields this compound as a white crystalline solid with a high purity level. The synthesis of this compound has been optimized to ensure high yields and purity levels, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-N'-4-pyridinylurea has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and enzyme inhibition. This compound has been found to inhibit several enzymes, including cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation. Inhibition of CDK4 has been shown to be effective in treating cancer, making this compound a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-pyridin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3O/c13-10-7-9(1-2-11(10)14)17-12(18)16-8-3-5-15-6-4-8/h1-7H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQYRMBCLPZAHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CC=NC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-allyl-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5737888.png)
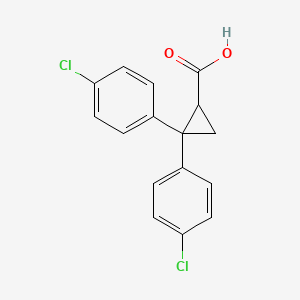
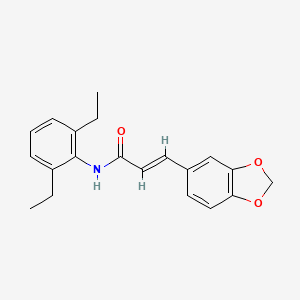
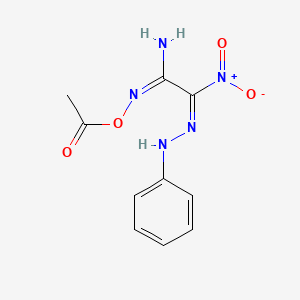
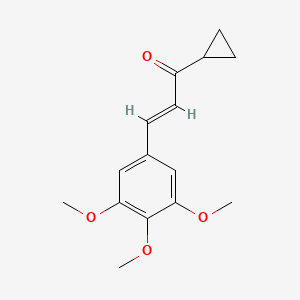
![1-[(4-fluorophenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5737918.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5737925.png)
![N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]isonicotinohydrazide](/img/structure/B5737928.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methyl-1-piperidinyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B5737931.png)
![N'-[(3-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5737940.png)
